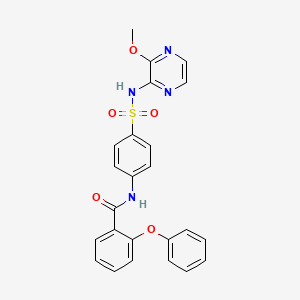

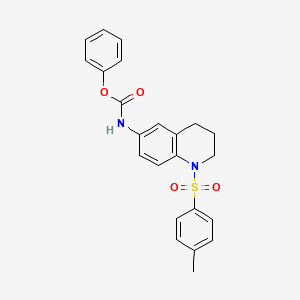

![molecular formula C24H21N7O3 B2481911 苯并呋喃-2-基(4-(3-(3-甲氧苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮 CAS No. 920416-19-9](/img/structure/B2481911.png)

苯并呋喃-2-基(4-(3-(3-甲氧苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule that incorporates several important structural motifs, including a benzofuran ring, a triazolopyrimidine ring, and a piperazine ring . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds often involves the preparation of key intermediates, such as acetylphenoxyacetamides, which can then be brominated to yield bromoacetyl derivatives . These intermediates can then react with various amines or thiols to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. The benzofuran ring, in particular, is a key structural feature that is often associated with a wide array of biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to involve a series of steps, including the formation of key intermediates, followed by various coupling reactions . The exact details of these reactions would depend on the specific synthetic route chosen.科学研究应用

Anti-Tumor Activity

Benzofuran compounds exhibit potent anti-tumor effects. Researchers have discovered that certain substituted benzofurans display significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (see Fig. 8 in ) demonstrated remarkable inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells. These findings highlight the potential of benzofuran derivatives as promising candidates for cancer therapy.

Antibacterial Properties

Benzofuran derivatives have shown antibacterial activity against various pathogens. Substituents at the 5- or 6-position of the benzofuran nucleus contribute to their efficacy. Researchers are exploring these compounds as potential antimicrobial agents to combat antibiotic-resistant microbes .

Antioxidant and Anti-Viral Activities

Many benzofuran compounds possess antioxidant and anti-viral properties. These bioactivities make them attractive for drug development. For instance, a recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity, holding promise as a therapeutic drug for hepatitis C disease. Additionally, novel scaffold compounds derived from benzothiophene and benzofuran have been investigated as potential anticancer agents .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Natural products containing benzofuran rings serve as essential sources for drug discovery and clinical drug candidates .

Chemical Synthesis

Recent advancements in synthetic methods have enabled the construction of complex benzofuran derivatives. For example, unique free radical cyclization cascades allow the synthesis of difficult-to-prepare polycyclic benzofuran compounds. Proton quantum tunneling has also been employed to create benzofuran rings with high yield and fewer side reactions .

未来方向

Benzofuran derivatives, such as the compound , are a focus of ongoing research due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the potential of these compounds in various therapeutic contexts, and may also seek to develop new synthetic routes and improve the properties of these compounds .

属性

IUPAC Name |

1-benzofuran-2-yl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O3/c1-33-18-7-4-6-17(14-18)31-23-21(27-28-31)22(25-15-26-23)29-9-11-30(12-10-29)24(32)20-13-16-5-2-3-8-19(16)34-20/h2-8,13-15H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNVQVCTRHEIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

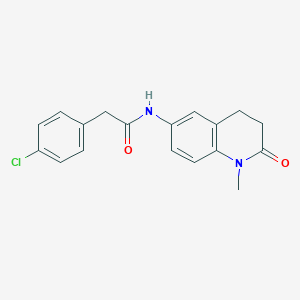

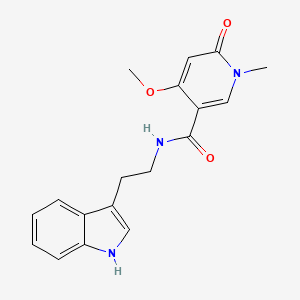

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)

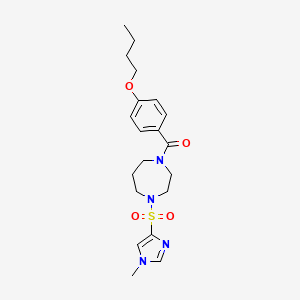

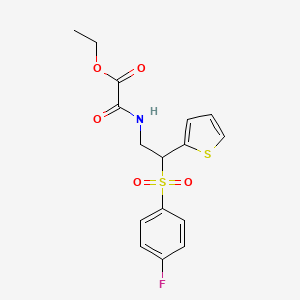

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)

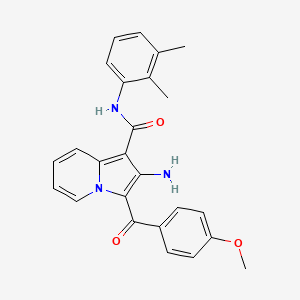

![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)

![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)

![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)

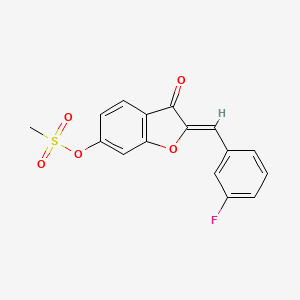

![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)